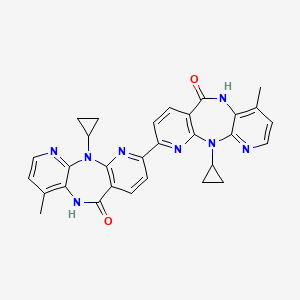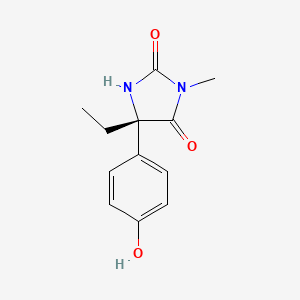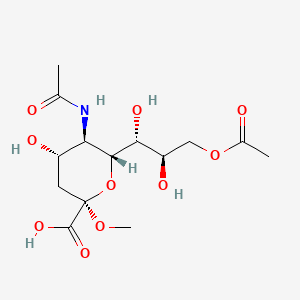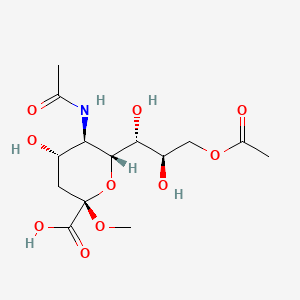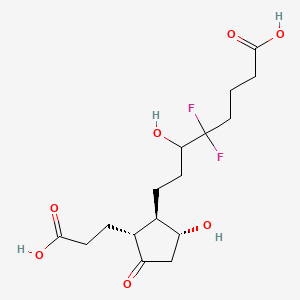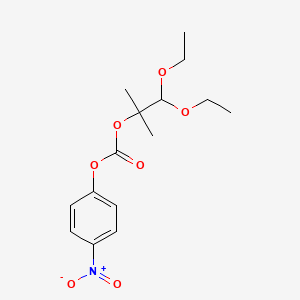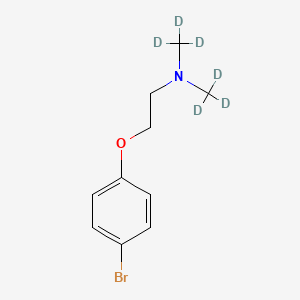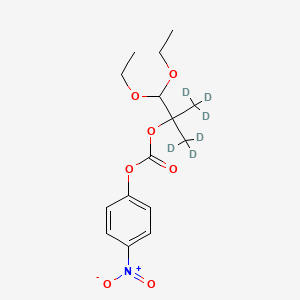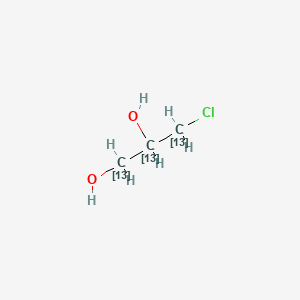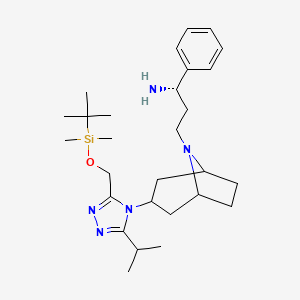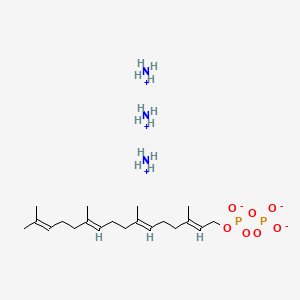
Geranylgeranyl Pyrophosphate Triammonium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Geranylgeranyl pyrophosphate triammonium salt (GGPP) is an intermediate in the biosynthesis of diterpenes and diterpenoids . It is also the precursor to carotenoids, gibberellins, tocopherols, and chlorophylls . It is also a precursor to geranylgeranylated proteins, which is its primary use in human cells .
Synthesis Analysis
Geranylgeranyl pyrophosphate synthase (GGPPS) is a key synthase in the 2C-methyl-D-erythritol-4-phosphate (MEP) pathway of terpenoid synthesis, catalyzing the synthesis of diterpenoids . The LtuGGPPS2 gene and its promoter (LtuGGPPS2-pro) were cloned from L. tulipifera . Overexpression of the LtuGGPPS2 gene increased the carotenoid content and GGPPS enzyme activity in Arabidopsis thaliana .
Molecular Structure Analysis
The molecular formula of GGPP is C20H45N3O7P2 . The InChI string and SMILES string provide a detailed description of the molecule’s structure .
Chemical Reactions Analysis
Geranylgeranyl pyrophosphate synthase (GGPPS) is a key synthase in the 2C-methyl-D-erythritol-4-phosphate (MEP) pathway of terpenoid synthesis, catalyzing the synthesis of diterpenoids . The reaction mechanism of the FPP C-methyltransferase (FPPMT) revealed a SN2 mechanism for the methyl transfer followed by a cyclization cascade .
Physical And Chemical Properties Analysis
The molecular weight of GGPP is 501.5 g/mol . It has a hydrogen bond donor count of 6 and a hydrogen bond acceptor count of 10 . The topological polar surface area is 116 Ų .
Wissenschaftliche Forschungsanwendungen
Biosynthesis of Terpenes and Terpenoids
Geranylgeranyl pyrophosphate is an intermediate in the HMG-CoA reductase pathway derived directly from farnesyl pyrophosphate and used in the biosynthesis of terpenes and terpenoids . Terpenes and terpenoids are a large and diverse class of organic compounds, produced by a variety of plants, particularly conifers, and by some insects .
Prenylation of Intracellular Proteins
Geranylgeranyl pyrophosphate serves as a substrate in the prenylation of a variety of critical intracellular proteins including small GTPases . This post-translational modification is necessary for correct localization of proteins to intracellular membranes for proper functionality .
Anticancer Drug Discovery
The process of prenylation has become a focus of anticancer drug discovery . Since geranylgeranyl pyrophosphate is involved in this process, it plays a crucial role in the development of new anticancer drugs .
Biosynthesis of Farnesyl Pyrophosphate
Geranyl pyrophosphate is used in the biosynthesis of farnesyl pyrophosphate . Farnesyl pyrophosphate is a key intermediate in cholesterol and sterol biosynthesis .
Biosynthesis of Cholesterol
Geranyl pyrophosphate is also used in the biosynthesis of cholesterol . Cholesterol is a vital component of cell membranes and serves as a precursor for the biosynthesis of steroid hormones, bile acid, and vitamin D .
Biosynthesis of Geranylgeranyl Pyrophosphate
Geranyl pyrophosphate is used in the biosynthesis of geranylgeranyl pyrophosphate . Geranylgeranyl pyrophosphate is a type of prenyl pyrophosphate and an important intermediate in the biosynthesis of diterpenes and protein geranylgeranylation .
Wirkmechanismus
Target of Action
Geranylgeranyl Pyrophosphate Triammonium Salt, also known as Geranylgeranyl pyrophosphate ammonium salt, primarily targets a variety of critical intracellular proteins, including small GTPases . These proteins play a crucial role in regulating processes such as cell growth, differentiation, and intracellular signaling .
Mode of Action
The compound acts by attaching geranylgeranyl groups to specific proteins . This process, known as protein prenylation, contributes to the overall regulation of cellular processes and is essential for the proper functioning of various proteins .
Biochemical Pathways
Geranylgeranyl Pyrophosphate Triammonium Salt is an intermediate in the HMG-CoA reductase pathway . It is derived directly from farnesyl pyrophosphate and is used in the biosynthesis of terpenes and terpenoids . This post-translational modification is necessary for correct localization of proteins to intracellular membranes for proper functionality .
Result of Action
The molecular and cellular effects of Geranylgeranyl Pyrophosphate Triammonium Salt’s action are primarily related to its role in protein prenylation. By attaching geranylgeranyl groups to specific proteins, the compound plays a role in regulating processes such as cell growth, differentiation, and intracellular signaling . Its function in protein prenylation contributes to the overall regulation of cellular processes and is essential for the proper functioning of various proteins .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
triazanium;[oxido-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenoxy]phosphoryl] phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O7P2.3H3N/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-26-29(24,25)27-28(21,22)23;;;/h9,11,13,15H,6-8,10,12,14,16H2,1-5H3,(H,24,25)(H2,21,22,23);3*1H3/b18-11+,19-13+,20-15+;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBMYHRTNHKGIT-XGVVNRHLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C)C)C)C.[NH4+].[NH4+].[NH4+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/COP(=O)([O-])OP(=O)([O-])[O-])/C)/C)/C)C.[NH4+].[NH4+].[NH4+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H45N3O7P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Geranylgeranyl Pyrophosphate Triammonium Salt | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

